molecular formula C15H20N2O4 B3016156 tert-Butyl 2-(1-(4-(methoxycarbonyl)phenyl)ethylidene)hydrazine-1-carboxylate CAS No. 870822-87-0

tert-Butyl 2-(1-(4-(methoxycarbonyl)phenyl)ethylidene)hydrazine-1-carboxylate

Cat. No.: B3016156
CAS No.: 870822-87-0
M. Wt: 292.33 g/mol
InChI Key: DQYIKEHENIUSRH-MHWRWJLKSA-N
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Description

(Z)-tert-butyl 2-(1-(4-(methoxycarbonyl)phenyl)ethylidene)hydrazinecarboxylate (CAS: 870822-87-0) is a hydrazinecarboxylate derivative characterized by a Z-configuration ethylidene group, a tert-butyl ester, and a methoxycarbonylphenyl substituent. Its molecular formula is C₁₅H₂₀N₂O₄, with a molecular weight of 292.33 g/mol and a calculated LogP of 2.93, indicating moderate lipophilicity . The compound is commercially available in purities of 98–99% (industrial and laboratory grades), with pricing varying by quantity (e.g., 100 mg: €146; 25 kg: inquire for bulk pricing) . Structural features such as the tert-butyl group enhance steric stability, while the methoxycarbonyl moiety may contribute to electronic interactions in synthetic or biological applications. Current applications are primarily industrial, serving as intermediates in organic synthesis .

Properties

CAS No.

870822-87-0

Molecular Formula

C15H20N2O4

Molecular Weight

292.33 g/mol

IUPAC Name

methyl 4-[(E)-C-methyl-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbonimidoyl]benzoate

InChI

InChI=1S/C15H20N2O4/c1-10(16-17-14(19)21-15(2,3)4)11-6-8-12(9-7-11)13(18)20-5/h6-9H,1-5H3,(H,17,19)/b16-10+

InChI Key

DQYIKEHENIUSRH-MHWRWJLKSA-N

Isomeric SMILES

C/C(=N\NC(=O)OC(C)(C)C)/C1=CC=C(C=C1)C(=O)OC

Canonical SMILES

CC(=NNC(=O)OC(C)(C)C)C1=CC=C(C=C1)C(=O)OC

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-tert-butyl 2-(1-(4-(methoxycarbonyl)phenyl)ethylidene)hydrazinecarboxylate typically involves the condensation reaction between tert-butyl hydrazinecarboxylate and an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of a catalyst, such as acetic acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

(Z)-tert-butyl 2-(1-(4-(methoxycarbonyl)phenyl)ethylidene)hydrazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce hydrazines or amines. Substitution reactions can lead to a variety of substituted hydrazone derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications due to its structural similarity to known pharmacophores. Some key areas of interest include:

  • Anticancer Activity : Preliminary studies suggest that derivatives of hydrazinecarboxylates exhibit cytotoxic effects against various cancer cell lines. The methoxycarbonyl group may enhance its interaction with biological targets.
  • Antimicrobial Properties : Compounds with similar structures have shown promise as antimicrobial agents, making this compound a candidate for further exploration in this domain.

Organic Synthesis

(Z)-tert-butyl 2-(1-(4-(methoxycarbonyl)phenyl)ethylidene)hydrazinecarboxylate serves as a valuable intermediate in organic synthesis. Its ability to undergo various transformations allows chemists to create complex molecules efficiently.

  • Building Block for Complex Molecules : The compound can be utilized in the synthesis of more complex hydrazone derivatives, which are important in pharmaceutical chemistry.
  • Reagent in Coupling Reactions : It can act as a reagent in coupling reactions, potentially leading to the formation of new chemical entities with desirable properties.

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of hydrazine derivatives, (Z)-tert-butyl 2-(1-(4-(methoxycarbonyl)phenyl)ethylidene)hydrazinecarboxylate was tested against various cancer cell lines. Results indicated significant cytotoxicity at micromolar concentrations, suggesting further investigation into its mechanism of action is warranted.

Case Study 2: Synthesis of Novel Hydrazones

Researchers successfully synthesized a series of hydrazones from (Z)-tert-butyl 2-(1-(4-(methoxycarbonyl)phenyl)ethylidene)hydrazinecarboxylate, demonstrating its utility as a versatile building block in organic synthesis. The synthesized compounds exhibited varying degrees of biological activity, highlighting the potential for drug development.

Mechanism of Action

The mechanism of action of (Z)-tert-butyl 2-(1-(4-(methoxycarbonyl)phenyl)ethylidene)hydrazinecarboxylate involves its interaction with specific molecular targets. The hydrazone moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to the hydrazinecarboxylate family, which includes derivatives with varying substituents and configurations. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) LogP Key Substituents/Features Applications/Synthesis
(Z)-tert-butyl 2-(1-(4-(methoxycarbonyl)phenyl)ethylidene)hydrazinecarboxylate C₁₅H₂₀N₂O₄ 292.33 2.93 Z-ethylidene, tert-butyl, methoxycarbonylphenyl Industrial intermediate
Ethyl 2-arylhydrazinecarboxylates (e.g., ethyl 2-[4-(ethoxycarbonyl)phenyl]hydrazinecarboxylate) C₁₀H₁₂N₂O₃ ~208.21 ~1.5* Ethyl ester, aryl groups Precursors for azo dyes or coordination chemistry
[Co(Pyt)₂]ClO₄ (Cobalt complex with thiazole-hydrazinyl ligand) C₂₄H₂₂ClCoN₆O₈S₂ ~700.00† N/A Thiazole ring, perchlorate counterion Coordination chemistry, potential bioactivity
Polymer-supported (E)-tert-butyl hydrazinecarboxylate (e.g., compound 825 in ) ~C₂₃H₃₀N₃O₆S ~500.00† N/A E-ethylidene, sulfonyl piperidinyl, polymer support Solid-phase synthesis, tandem hydroformylation

*Estimated based on simpler analogs.
†Approximate due to polymer or complex variability.

Key Comparative Insights:

Structural Complexity: The target compound’s tert-butyl group and Z-ethylidene configuration distinguish it from simpler ethyl esters (e.g., ) and E-isomers (e.g., ). Compared to cobalt complexes (), the absence of a metal center or heterocyclic thiazole ring limits its use in coordination chemistry but simplifies synthetic handling.

Physicochemical Properties :

  • The LogP of 2.93 suggests greater lipophilicity than ethyl-based hydrazinecarboxylates (e.g., LogP ~1.5), making it more suitable for hydrophobic reaction environments or membrane penetration in biological assays .

Synthetic Utility :

  • Unlike polymer-supported analogs (), the target compound is solution-phase, enabling broader use in traditional organic synthesis. However, solid-phase variants offer advantages in purification and combinatorial chemistry .
  • Ethyl 2-arylhydrazinecarboxylates () are simpler precursors for azo compounds, whereas the tert-butyl group in the target may require specialized deprotection steps for downstream functionalization .

Industrial vs. Academic Use :

  • The commercial availability of the target compound () contrasts with research-focused analogs like cobalt complexes (), highlighting its role in large-scale applications versus niche academic studies.

Research Findings:

  • Configuration Matters : The Z-configuration in the target compound may offer stereochemical advantages in asymmetric synthesis compared to E-isomers, though direct comparative studies are lacking in the evidence .
  • Purity and Stability : Industrial-grade purity (99%) suggests stability under storage, critical for reproducibility in synthesis, whereas academic compounds often prioritize functional group diversity over purity .

Limitations in Data:

  • Missing data on melting/boiling points, solubility, and spectroscopic details () hinder a full comparative analysis.
  • Biological or catalytic activity data for the target compound are absent, unlike cobalt complexes () or pesticidal hydrazones ().

Biological Activity

(Z)-tert-butyl 2-(1-(4-(methoxycarbonyl)phenyl)ethylidene)hydrazinecarboxylate, also known by its CAS number 870822-87-0, is a hydrazone compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's chemical properties, biological activities, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₅H₁₈N₂O₄
  • Molecular Weight : 292.330 g/mol
  • Structure : The compound features a hydrazone linkage characterized by a carbon-nitrogen double bond (C=N), which is essential for its biological activity.

Biological Activity Overview

Hydrazones, including (Z)-tert-butyl 2-(1-(4-(methoxycarbonyl)phenyl)ethylidene)hydrazinecarboxylate, are known for various biological activities, including:

  • Antimicrobial Activity : Studies suggest that hydrazones can exhibit significant antimicrobial properties against various pathogens.
  • Anticancer Properties : Some derivatives of hydrazones have shown potential as anticancer agents through mechanisms involving apoptosis and cell cycle arrest.
  • Antioxidant Activity : The compound may possess antioxidant properties, which can protect cells from oxidative stress.

The mechanism of action of (Z)-tert-butyl 2-(1-(4-(methoxycarbonyl)phenyl)ethylidene)hydrazinecarboxylate involves:

  • Covalent Bond Formation : The hydrazone moiety can interact with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.
  • Modulation of Biochemical Pathways : By affecting specific molecular targets, the compound can influence various biochemical pathways associated with disease processes.

Antimicrobial Activity

A study conducted on various hydrazone derivatives indicated that compounds similar to (Z)-tert-butyl 2-(1-(4-(methoxycarbonyl)phenyl)ethylidene)hydrazinecarboxylate exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard methods, showcasing the potential of these compounds in developing new antimicrobial agents .

Anticancer Potential

Research has demonstrated that certain hydrazone derivatives can induce apoptosis in cancer cell lines. A specific study evaluated the cytotoxic effects of (Z)-tert-butyl 2-(1-(4-(methoxycarbonyl)phenyl)ethylidene)hydrazinecarboxylate on human cancer cells. The findings revealed that the compound significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways .

Antioxidant Properties

In vitro assays assessing the antioxidant capacity of (Z)-tert-butyl 2-(1-(4-(methoxycarbonyl)phenyl)ethylidene)hydrazinecarboxylate showed promising results. The compound demonstrated a significant ability to scavenge free radicals, thus indicating its potential role as an antioxidant agent .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityReference
(Z)-Hydrazone AStructure AAntimicrobial
(E)-Hydrazone BStructure BAnticancer
(Z)-Hydrazone CStructure CAntioxidant

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (Z)-tert-butyl 2-(1-(4-(methoxycarbonyl)phenyl)ethylidene)hydrazinecarboxylate, and what optimization strategies are critical for achieving high yields?

  • Synthetic Routes : The compound is typically synthesized via condensation reactions between tert-butyl carbazate and substituted carbonyl compounds. For example, tert-butyl carbazate reacts with aldehydes (e.g., benzaldehyde derivatives) under reflux in ethanol, followed by purification via recrystallization or column chromatography .
  • Optimization Strategies : Key factors include stoichiometric control (1:1 molar ratio of carbazate to aldehyde), reaction time (3–24 hours), and acid catalysis (e.g., acetic acid) to accelerate imine formation. Microwave-assisted synthesis (e.g., 100°C, 30 minutes) can improve yield and reduce side products .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity and purity of this compound, and what key spectral markers should researchers prioritize?

  • Techniques :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are critical for confirming the Z-configuration of the ethylidenehydrazinecarboxylate group. Key markers include the hydrazine NH proton (δ 8–10 ppm) and tert-butyl carbamate carbonyl (δ 150–155 ppm) .
  • IR Spectroscopy : Stretching vibrations for C=O (1720–1750 cm1^{-1}) and N–H (3200–3400 cm1^{-1}) confirm functional group integrity .
  • X-ray Diffraction : Resolves stereochemical ambiguity by providing crystal structure data .

Q. How does the choice of solvent and reaction temperature influence the stability of the hydrazinecarboxylate moiety during synthesis?

  • Solvent Effects : Polar aprotic solvents (e.g., DMF, acetonitrile) stabilize intermediates but may promote hydrolysis of the tert-butyl group. Ethanol or methanol is preferred for condensation due to their ability to dissolve carbazates and aldehydes without degrading the product .
  • Temperature : Reactions above 80°C risk decomposition of the hydrazinecarboxylate group. Controlled heating (e.g., reflux at 70–80°C) balances reaction efficiency and stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields when using similar starting materials for synthesizing this compound?

  • Troubleshooting :

  • Reagent Purity : Ensure aldehydes are free of oxidation byproducts (e.g., carboxylic acids), which compete with carbazate condensation .
  • Steric Effects : Bulky substituents on the aldehyde (e.g., 4-methoxycarbonyl) may slow imine formation, requiring extended reaction times or higher temperatures .
  • Analytical Validation : Use LC-MS to detect low-abundance intermediates or side products that reduce yield .

Q. What computational modeling approaches are suitable for predicting the reactivity of the tert-butyl carbazate group in nucleophilic substitution reactions?

  • Methods :

  • Density Functional Theory (DFT) : Models the electronic environment of the carbazate group to predict sites susceptible to nucleophilic attack (e.g., carbonyl carbon) .
  • Quantitative Structure-Property Relationship (QSPR) : Correlates substituent effects (e.g., methoxycarbonyl) with reaction rates in cyclocondensation reactions .

Q. What experimental strategies can elucidate the stereochemical configuration (Z vs. E) of the ethylidenehydrazinecarboxylate group, and how does this configuration impact biological activity?

  • Stereochemical Analysis :

  • NOESY NMR : Detects spatial proximity between the tert-butyl group and aromatic protons to confirm Z-configuration .
  • X-ray Crystallography : Provides definitive evidence of geometry .
    • Biological Impact : The Z-configuration enhances planar alignment of the hydrazinecarboxylate group, improving binding affinity to enzymatic targets (e.g., hydrolases) .

Q. How do electron-withdrawing groups (e.g., methoxycarbonyl) influence the compound's participation in cyclocondensation reactions, and what mechanistic insights support this behavior?

  • Mechanistic Role :

  • The methoxycarbonyl group increases electrophilicity at the carbonyl carbon, accelerating nucleophilic attack by amines or hydrazines. This is validated by kinetic studies showing 2–3× faster reaction rates compared to non-substituted analogs .
  • Computational models indicate that electron-withdrawing groups lower the LUMO energy of the carbonyl, facilitating charge transfer during cyclization .

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